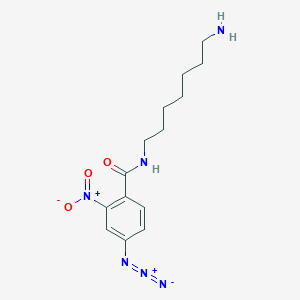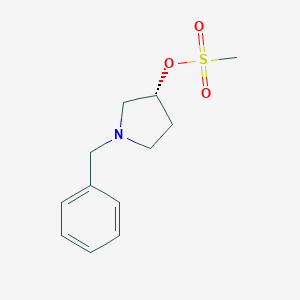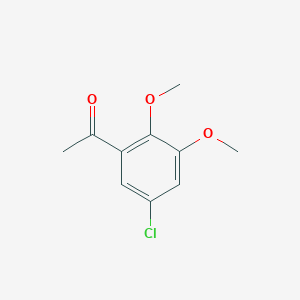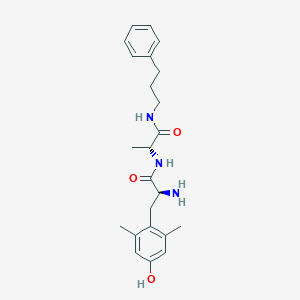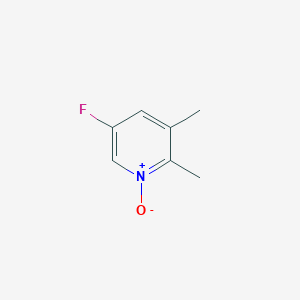
5-Fluoro-2,3-dimethylpyridine 1-oxide
Vue d'ensemble
Description
5-Fluoro-2,3-dimethylpyridine 1-oxide, also known as FDMPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. FDMPO is a stable nitroxide radical that is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy. In
Mécanisme D'action
5-Fluoro-2,3-dimethylpyridine 1-oxide acts as a spin label by interacting with unpaired electrons in biological molecules. The unpaired electrons cause a change in the magnetic field, which can be detected by EPR spectroscopy. 5-Fluoro-2,3-dimethylpyridine 1-oxide can be attached to specific sites on biomolecules, which allows for the measurement of structural changes and conformational dynamics.
Effets Biochimiques Et Physiologiques
5-Fluoro-2,3-dimethylpyridine 1-oxide has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that 5-Fluoro-2,3-dimethylpyridine 1-oxide does not significantly alter the function or structure of proteins or other biomolecules. 5-Fluoro-2,3-dimethylpyridine 1-oxide has also been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
5-Fluoro-2,3-dimethylpyridine 1-oxide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 5-Fluoro-2,3-dimethylpyridine 1-oxide is also highly sensitive and can detect small changes in the structure and dynamics of biomolecules. However, 5-Fluoro-2,3-dimethylpyridine 1-oxide has some limitations, including its relatively high cost and the need for specialized equipment, such as EPR spectrometers.
Orientations Futures
There are several future directions for the use of 5-Fluoro-2,3-dimethylpyridine 1-oxide in scientific research. One potential application is in the study of protein-protein interactions, which play a critical role in many biological processes. 5-Fluoro-2,3-dimethylpyridine 1-oxide could be used as a probe to study the dynamics and conformational changes of proteins during interactions. Another potential application is in the development of new drugs and therapies. 5-Fluoro-2,3-dimethylpyridine 1-oxide could be used to study the interactions between drugs and their targets, which could lead to the development of more effective and targeted therapies. Overall, 5-Fluoro-2,3-dimethylpyridine 1-oxide has significant potential for use in a wide range of scientific research applications.
Applications De Recherche Scientifique
5-Fluoro-2,3-dimethylpyridine 1-oxide has been widely used as a spin label in EPR spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules. 5-Fluoro-2,3-dimethylpyridine 1-oxide can be attached to specific sites on proteins, nucleic acids, and other biomolecules to probe their structure and function. 5-Fluoro-2,3-dimethylpyridine 1-oxide has also been used as a probe for studying the microenvironment of biological membranes and lipid bilayers.
Propriétés
Numéro CAS |
113210-00-7 |
|---|---|
Nom du produit |
5-Fluoro-2,3-dimethylpyridine 1-oxide |
Formule moléculaire |
C7H8FNO |
Poids moléculaire |
141.14 g/mol |
Nom IUPAC |
5-fluoro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8FNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
Clé InChI |
GGMFFQOCDRQTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
SMILES canonique |
CC1=CC(=C[N+](=C1C)[O-])F |
Synonymes |
Pyridine, 5-fluoro-2,3-dimethyl-, 1-oxide (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




